1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and phenylsulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and sulfonation of benzene derivatives, followed by purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.
Oxidation: Products include sulfoxides and sulfones.
Scientific Research Applications
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The chloro and fluoro groups can participate in halogen bonding, while the phenylsulfanylmethyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar structure but lacks the phenylsulfanylmethyl group.
1-Chloro-2-fluorobenzene: Similar structure but lacks the phenylsulfanylmethyl group.
Uniqueness
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its simpler analogs. This group can participate in additional chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simpler compounds.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSEHNUDGVPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.